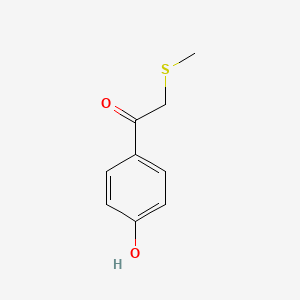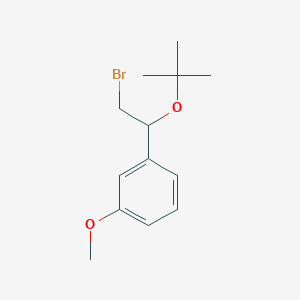
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(1-(tert-butoxy)ethyl)-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, methoxide, or thiolate ions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide, sodium methoxide, or sodium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-3-methoxybenzene.
Elimination Reactions: Alkenes such as 1-(tert-butoxy)ethyl-3-methoxybenzene.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-3-methoxybenzene: Lacks the tert-butoxy group, making it less sterically hindered.
1-(2-Bromo-1-(tert-butoxy)ethyl)benzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(tert-butoxy)ethyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of both the tert-butoxy and methoxy groups, which influence its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C13H19BrO2 |
|---|---|
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-6-5-7-11(8-10)15-4/h5-8,12H,9H2,1-4H3 |
InChI-Schlüssel |
DLYKGMFWPAIWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
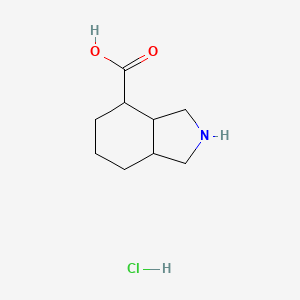
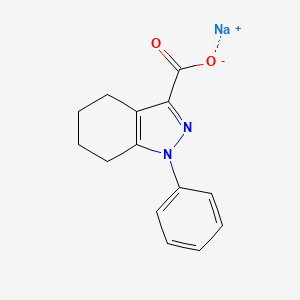
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
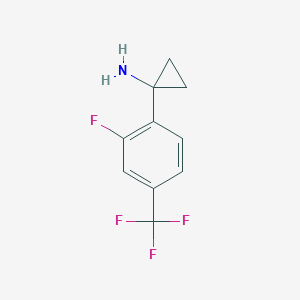

![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

